

fundamental properties of 6-Mercaptopurine-¹³C₂,¹⁵N

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Compound of Interest

Compound Name: 6-Mercaptopurine-¹³C₂,¹⁵N

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An In-depth Technical Guide on the Core Properties of 6-Mercaptopurine-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of the isotopically labeled compound 6-Mercaptopurine-¹³C₂,¹⁵N. It details its chemical characteristics, mechanism of action, and established analytical methodologies. This document is intended to serve as a core resource for professionals engaged in research, clinical pharmacology, and drug development.

Core Chemical and Physical Properties

6-Mercaptopurine-¹³C₂,¹⁵N is a stable isotope-labeled version of 6-Mercaptopurine (6-MP), a widely used antimetabolite and immunosuppressive drug.^[1] The isotopic labeling makes it a valuable tool for tracer studies and as an internal standard in quantitative analyses using mass spectrometry.^[1]

Table 1: Chemical and Physical Properties of 6-Mercaptopurine-¹³C₂,¹⁵N and 6-Mercaptopurine.

| Property | 6-Mercaptopurine- ¹³ C ₂ , ¹⁵ N | 6-Mercaptopurine (Unlabeled) |
|---------------------|--|---|
| Analyte Name | 6-Mercaptopurine- ¹³ C ₂ , ¹⁵ N | 6-Mercaptopurine |
| Synonyms | 6-MP- ¹³ C ₂ , ¹⁵ N; 1,9-Dihydro-6H-purine- ¹³ C ₂ , ¹⁵ N-6-thione | 6-MP, Purinethol, 6-Thiopurine[2][3] |
| CAS Number | 1190008-04-8[1][4] | 50-44-2[2][5] |
| Molecular Formula | C ₃ ¹³ C ₂ H ₄ N ₃ ¹⁵ NS[4] | C ₅ H ₄ N ₄ S[2][3] |
| Molecular Weight | 155.16 g/mol [4][5] | 152.18 g/mol [2][3] |
| Purity | >95% (HPLC)[4][6] | N/A (Varies by supplier) |
| Appearance | Yellow crystalline powder[3] | Yellow crystalline powder[3] |
| Storage Temperature | -20°C[4][6] | Room Temperature |
| Solubility | Soluble in dimethyl formamide | Soluble in dilute alkali solutions; insoluble in water, acetone, ether[3] |

Mechanism of Action: A Purine Antagonist

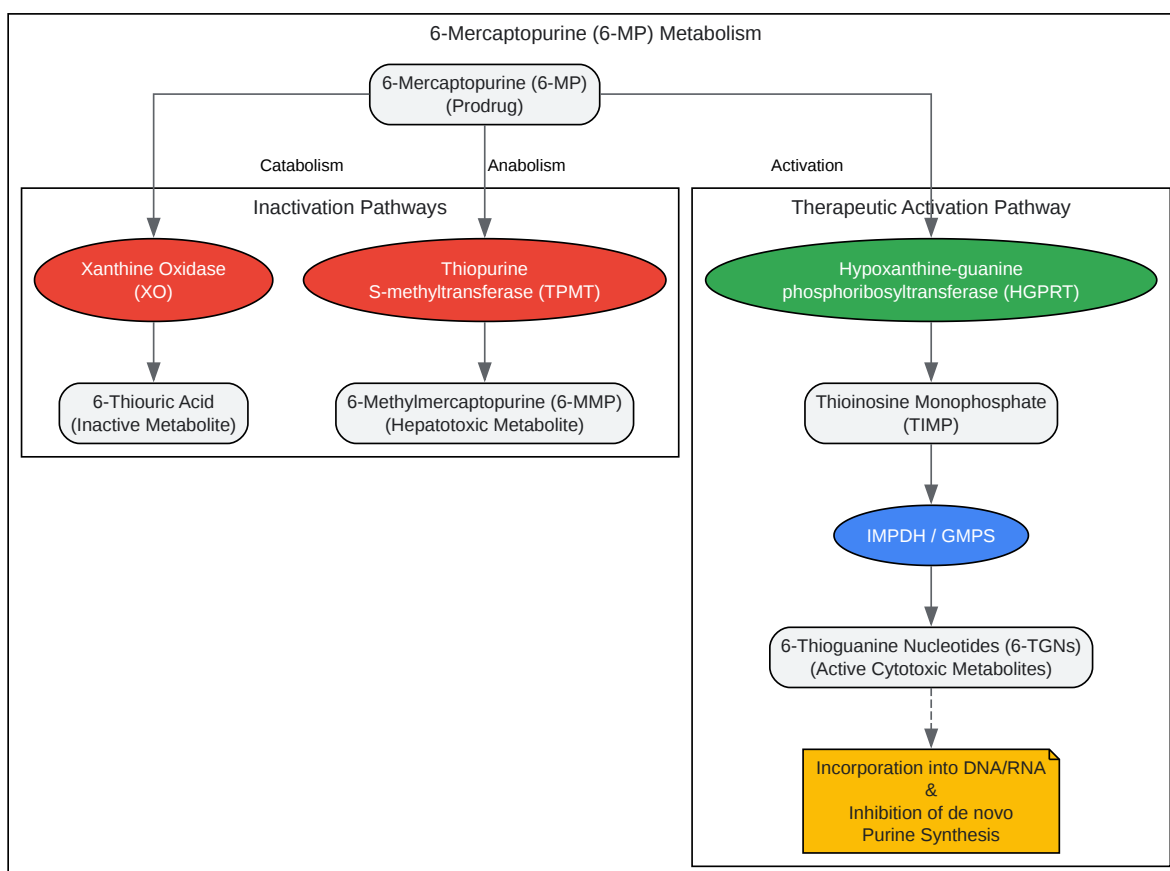
6-Mercaptopurine is a prodrug that requires intracellular activation to exert its therapeutic effects.[7] Its mechanism of action is identical to its isotopically labeled counterpart. As a purine analogue, it interferes with the synthesis of purine nucleotides, thereby disrupting DNA and RNA synthesis and leading to the death of rapidly proliferating cells, particularly malignant ones.[2][8]

The drug undergoes a complex metabolic process involving three competing enzymatic pathways:

- Catabolism by Xanthine Oxidase (XO): This pathway inactivates 6-MP by converting it to 6-thiouric acid (6-TU), an inactive metabolite.[9]
- Anabolism by Thiopurine S-methyltransferase (TPMT): This pathway methylates 6-MP to form 6-methylmercaptopurine (6-MMP), a metabolite associated with hepatotoxicity.[7][9]

- Activation by Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This is the therapeutic pathway. HGPRT converts 6-MP into thioinosine monophosphate (TIMP).^{[2][10]} TIMP is subsequently metabolized to 6-thioguanine nucleotides (6-TGNs), the primary active cytotoxic metabolites.^{[9][11]}

The active 6-TGNs exert their effects by being incorporated into DNA and RNA, which disrupts nucleic acid function.^[10] Additionally, 6-MP metabolites inhibit de novo purine synthesis by blocking the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting step in this pathway.^{[2][10]}



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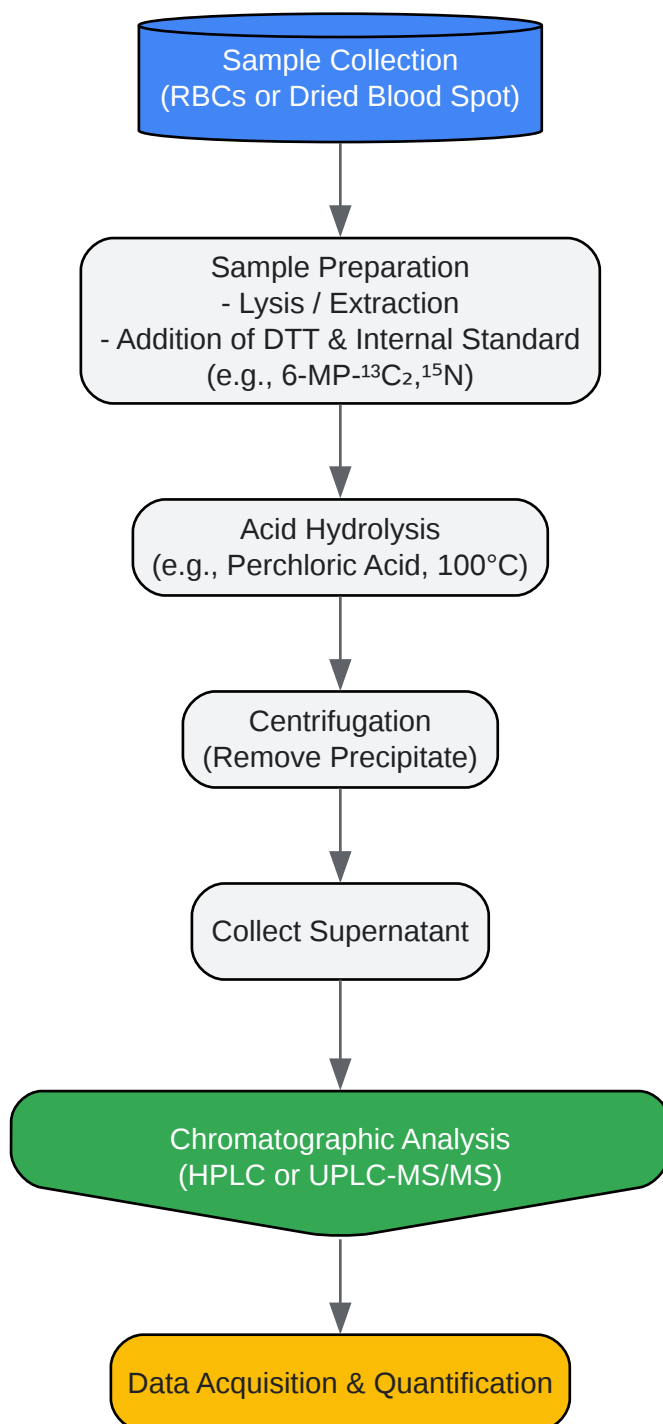
Caption: Metabolic pathway of 6-Mercaptopurine (6-MP).

Experimental Protocols for Analysis

The quantification of 6-MP and its metabolites is crucial for therapeutic drug monitoring (TDM) to optimize dosing and minimize toxicity.[9][12] High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are common analytical techniques.

Sample Preparation and Analytical Workflow

A typical workflow for the analysis of 6-MP metabolites in red blood cells (RBCs) or dried blood spots (DBS) involves extraction, hydrolysis to convert nucleotide forms to their base counterparts, and chromatographic separation and detection.



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Caption: General workflow for 6-MP metabolite analysis.

HPLC Method for RBC Metabolites

This method is adapted from established protocols for the simultaneous measurement of 6-MP and its key metabolites.[\[13\]](#)[\[14\]](#)

Table 2: HPLC Protocol for 6-MP Metabolite Analysis.

| Parameter | Description |
|-----------------------|---|
| Sample Preparation | Erythrocytes (approx. 8×10^8 cells) are treated with dithiothreitol (DTT) and perchloric acid. The supernatant is hydrolyzed at 100°C for 45-60 minutes. [12] [13] |
| Column | Radialpack Resolve C18 [13] or equivalent standard C18 column. [15] |
| Mobile Phase | Isocratic: Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine. [13] Gradient options also exist using phosphate buffer and methanol. [12] [14] |
| Flow Rate | Typically 0.85 - 1.0 mL/min. [12] [14] |
| Injection Volume | 50 - 100 μ L. [12] [13] |
| Detection (UV) | Diode array detector monitoring multiple wavelengths: 342 nm (for 6-Thioguanine), 322 nm (for 6-MP), and 303-304 nm (for 6-MMP derivative). [12] [13] |
| Retention Times | 6-TG: ~5.3 min; 6-MP: ~6.0 min; 6-MMP derivative: ~10.2 min (will vary with exact conditions). [13] |
| Quantification Limits | 8 pmol/ 8×10^8 RBCs (6-TG), 10 pmol/ 8×10^8 RBCs (6-MP), 70 pmol/ 8×10^8 RBCs (6-MMP). [13] |

UPLC-MS/MS Method for DBS Metabolites

This method offers high sensitivity and specificity for quantifying 6-MP and its metabolites from a small volume of blood.[\[16\]](#)

Table 3: UPLC-MS/MS Protocol for 6-MP Metabolite Analysis.

| Parameter | Description |
|--------------------|--|
| Sample Preparation | Analytes extracted from Dried Blood Spot (DBS) card using 90% methanol with an internal standard.[16] |
| Column | Waters Acquity® UPLC BEH AMIDA, 1.7 µm (2.1 × 100 mm).[16] |
| Mobile Phase | Gradient elution using A: 0.2% formic acid in water and B: 0.1% formic acid in acetonitrile-methanol.[16] |
| Flow Rate | 0.2 mL/min.[16] |
| Run Time | 5 minutes.[16] |
| Detection (MS/MS) | Mass detection (positive ion mode). Monitored m/z transitions: 6-MP (153.09 > 119.09), 6-MMP (167.17 > 126.03), 6-TGMP (380.16 > 168.00). [16] |
| Linear Range | 25.5–1020 ng/mL for 6-MP, 6-MMP, and 6-TGMP.[16] |

Conclusion

6-Mercaptopurine-¹³C₂,¹⁵N is an essential tool for pharmacokinetic and metabolic research involving 6-MP. Its well-defined chemical properties and the established analytical protocols for its parent compound allow for precise quantification and a deeper understanding of the drug's behavior in biological systems. The methodologies and data presented in this guide provide a foundational resource for researchers aiming to optimize the therapeutic use of 6-mercaptopurine and develop new analytical strategies.

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